The Functional Profile of SID 26681509: A Potent and Selective Cathepsin L Inhibitor
The Functional Profile of SID 26681509: A Potent and Selective Cathepsin L Inhibitor
SID 26681509 has been identified as a potent, reversible, competitive, and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the function, inhibitory profile, and experimental basis of SID 26681509, tailored for researchers, scientists, and drug development professionals.
SID 26681509 demonstrates a time-dependent inhibition of cathepsin L, with its potency significantly increasing with longer pre-incubation times.[1][2] Beyond its primary target, this compound has been shown to inhibit other cathepsins and displays activity against parasitic protozoa such as Plasmodium falciparum and Leishmania major.[1][3] Furthermore, SID 26681509 has shown therapeutic potential in preclinical models of inflammation and ischemia-reperfusion injury.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of SID 26681509 has been quantified across various targets. The data, summarized below, highlights its selectivity and time-dependent action on cathepsin L.
| Target Enzyme/Organism | IC50 Value | Conditions |
| Human Cathepsin L | 56 nM | No pre-incubation[1] |
| 7.5 ± 1.0 nM | 1-hour pre-incubation[1] | |
| 4.2 ± 0.6 nM | 2-hour pre-incubation[1] | |
| 1.0 ± 0.5 nM | 4-hour pre-incubation[1] | |
| Human Cathepsin B | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin K | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin S | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin V | 0.5 µM (500 nM) | Not specified[1][3] |
| Human Cathepsin G | No inhibitory activity | Not applicable[1][3] |
| Papain | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Plasmodium falciparum | 15.4 ± 0.6 µM | In vitro propagation assay[1] |
| Leishmania major | 12.5 ± 0.6 µM | Promastigote toxicity assay[1] |
Kinetic Parameters for Human Cathepsin L Inhibition
A transient kinetic analysis has characterized SID 26681509 as a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][3]
| Parameter | Value |
| k_on | 24,000 M⁻¹s⁻¹[1][3] |
| k_off | 2.2 x 10⁻⁵ s⁻¹[1][3] |
| K_i | 0.89 nM[1][3] |
Signaling Pathway and Mechanism of Action
Recent studies have elucidated a potential mechanism for the anti-inflammatory effects of SID 26681509, suggesting its role in modulating Toll-like receptor 4 (TLR4) signaling. High-mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP), can activate TLR4, leading to a pro-inflammatory cascade. This process is thought to be facilitated by cathepsin V. SID 26681509, by inhibiting cathepsin V, is proposed to interfere with the HMGB1-TLR4 interaction, thereby reducing downstream inflammatory signaling, such as the production of tumor necrosis factor-alpha (TNF-α).[3]
Proposed mechanism of SID 26681509 in modulating HMGB1-induced inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IC50 Determination for Cathepsin L
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of SID 26681509 against human cathepsin L.[1]
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Compound Preparation : A 16-point, two-fold serial dilution of SID 26681509 in dimethyl sulfoxide (DMSO) is prepared, with concentrations ranging from 2.5 mM to 76 nM.
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Assay Plate Setup : In a 96-well assay plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well. Control wells receive 2 µL of DMSO without the inhibitor.
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Enzyme and Substrate Addition : 47.5 µL of human cathepsin L (18.3 ng/mL) is added to each well. For time-dependent inhibition studies, the enzyme and inhibitor are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours). Following the incubation, 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the reaction.
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Data Acquisition : The hydrolysis of the substrate, which releases the fluorescent AMC molecule, is monitored using a fluorescence microplate reader.
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Data Analysis : The rate of substrate conversion is calculated, and the IC50 value is determined by fitting the dose-response data to a suitable inhibition model.
Kinetic Analysis of Cathepsin L Inhibition
The following protocol details the transient kinetic analysis to determine the association (k_on) and dissociation (k_off) rate constants for the inhibition of cathepsin L by SID 26681509.[1]
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Reaction Setup : Varying concentrations of SID 26681509 are mixed with a constant concentration of human cathepsin L and the substrate Z-Phe-Arg-AMC.
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Progress Curve Monitoring : The reaction progress is monitored continuously by measuring the fluorescence increase over time.
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Data Fitting : The resulting progress curves for each inhibitor concentration are fit to a five-parameter kinetic inhibition model using optimization software. This model incorporates the rate constants for substrate binding and turnover (k1, k-1, kcat) and inhibitor binding and dissociation (kon, koff).
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Parameter Determination : The values for k_on and k_off are derived from the best fit of the model to the experimental data. The inhibition constant (K_i) is then calculated as k_off / k_on.
In Vitro Anti-parasitic Assays
Plasmodium falciparum Growth Inhibition Assay [1]
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Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable growth medium.
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Drug Treatment : The cultured parasites are treated with a range of concentrations of SID 26681509.
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Growth Assessment : Parasite propagation is assessed using a suitable method, such as the incorporation of a radiolabeled precursor like [³H]-hypoxanthine, which is indicative of parasite replication.
-
IC50 Calculation : The concentration of SID 26681509 that inhibits parasite growth by 50% is determined from the dose-response curve.
Leishmania major Promastigote Viability Assay [1]
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Cell Plating : L. major promastigotes (5,000 cells/well) are plated in a 384-well microtiter plate in 20 µL of promastigote growth medium.
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Compound Treatment : The promastigotes are treated with SID 26681509 over a concentration range of 0 to 50 µM for 44 hours.
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Viability Assessment : 5 µL of Cell-Titer-Blue™ reagent is added to each well and incubated for 4 hours. The fluorescence (A560/A590) is measured using a microtiter plate reader.
-
IC50 Determination : The IC50 value is calculated from the resulting dose-response curve.
HMGB1-Induced TNF-α Production Assay
This assay evaluates the effect of SID 26681509 on the production of TNF-α in macrophages stimulated by HMGB1.[3]
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Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
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Pre-treatment : The cells are pre-treated with varying concentrations of SID 26681509 (e.g., 1-30 µM) for a specified period.
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Stimulation : The cells are then stimulated with recombinant HMGB1 to induce an inflammatory response.
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TNF-α Measurement : The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The dose-dependent effect of SID 26681509 on TNF-α production is analyzed to assess its anti-inflammatory activity.
General experimental workflow for in vitro inhibition assays.
In Vivo Efficacy
SID 26681509 has demonstrated therapeutic potential in animal models of critical illness.[3]
-
Sepsis : Treatment with SID 26681509 significantly improved survival in murine models of sepsis.[3]
-
Ischemia/Reperfusion Injury : The compound was shown to reduce liver damage in murine models of warm liver ischemia/reperfusion injury.[3]
These findings suggest that the inhibitory action of SID 26681509 on cathepsins, particularly cathepsin L and V, can translate into protective effects in complex inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
